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Compound of Interest

Compound Name: 4-(Benzyloxy)picolinonitrile

Cat. No.: B176890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)picolinonitrile, a molecule of interest in medicinal chemistry and materials

science. This document presents available and predicted spectroscopic data, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance and predicted spectroscopic

data for 4-(Benzyloxy)picolinonitrile.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.91 d 2H 7.0

Aromatic protons

(ortho to benzylic

ether)

7.79 s 1H -
Picoline proton

(position 3 or 5)

7.57 m 3H -

Aromatic protons

(meta and para

to benzylic ether)

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

159.97 C4-O (Picoline ring)

134.54 Quaternary aromatic carbon (benzylic)

130.77 Aromatic CH (para to benzylic ether)

130.61 Aromatic CH (meta to benzylic ether)

113.62 Picoline CH (position 3 or 5)

112.47 Picoline C-CN

82.56 Benzylic CH₂

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100-3000 Medium-Weak C-H Stretch Aromatic C-H

~2950-2850 Medium-Weak C-H Stretch
Aliphatic C-H

(Benzylic CH₂)

~2230-2210 Medium-Sharp C≡N Stretch Nitrile

~1600 & ~1450 Medium-Strong C=C Stretch Aromatic Ring

~1250-1000 Strong C-O Stretch Aryl Ether

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Possible Fragment

210 High [M]⁺ (Molecular Ion)

91 High [C₇H₇]⁺ (Tropylium ion)

119 Medium [M - C₇H₇]⁺

181 Low [M - CHO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).[1] Chemical shifts for ¹H NMR are referenced to an internal standard, commonly

tetramethylsilane (TMS) at 0 ppm.[1] Data is reported in the following format: chemical shift (δ

ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and

coupling constant (J) in Hertz.[1] For ¹³C NMR, chemical shifts are reported in ppm relative to

the solvent peak (e.g., the center line of the triplet for CDCl₃ at 77.0 ppm).[1]
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Infrared (IR) Spectroscopy
Infrared spectra are obtained using an FTIR (Fourier Transform Infrared) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as

a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded in the range of

4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus the

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph

(GC-MS) for sample introduction and separation.[1] For high-resolution mass spectrometry

(HRMS), electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer is a common

technique.[2] The electron ionization (EI) method is also frequently used for the initial mass

analysis.[1] The data is presented as a plot of relative intensity versus the mass-to-charge ratio

(m/z).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 4-(Benzyloxy)picolinonitrile.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 4-(Benzyloxy)picolinonitrile Purification (e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C)Sample Preparation

IR SpectroscopySample Preparation

Mass Spectrometry
Sample Preparation

Structural Elucidation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-
(Benzyloxy)picolinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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